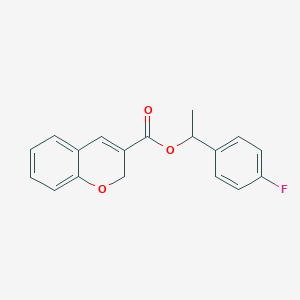
1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their versatile biological profiles and have been widely used in pharmaceuticals, materials science, and organic synthesis . The presence of the 4-fluorophenyl group adds unique properties to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate involves several steps. Industrial production methods often employ catalysts such as lipase in ionic liquids to enhance the yield and selectivity of the reaction .
Chemical Reactions Analysis
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives using reducing agents such as sodium borohydride.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial effects.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain . It also interacts with cellular receptors, modulating signal transduction pathways that control cell growth and apoptosis.
Comparison with Similar Compounds
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
2H-chromene-3-carboxylate: Lacks the 4-fluorophenyl group, resulting in different biological activities.
4H-chromene-3-carboxylate: Has a different arrangement of the chromene ring, leading to variations in chemical reactivity and biological effects.
The presence of the 4-fluorophenyl group in this compound enhances its biological activity and stability, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15FO3 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15FO3/c1-12(13-6-8-16(19)9-7-13)22-18(20)15-10-14-4-2-3-5-17(14)21-11-15/h2-10,12H,11H2,1H3 |
InChI Key |
KCCCRIGAFOKAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)
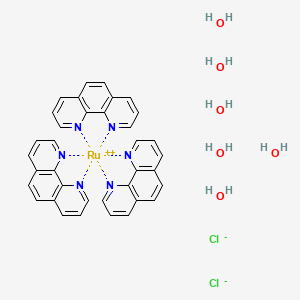
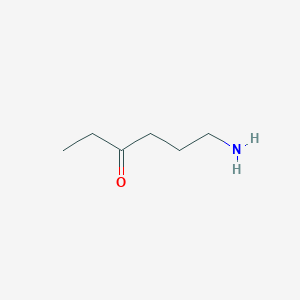
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)
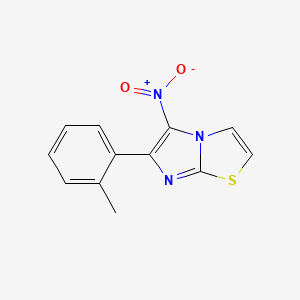
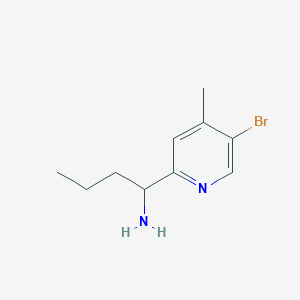
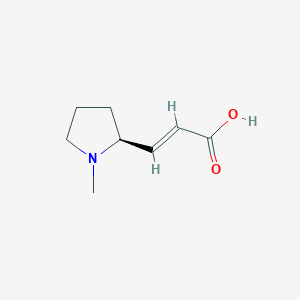
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)
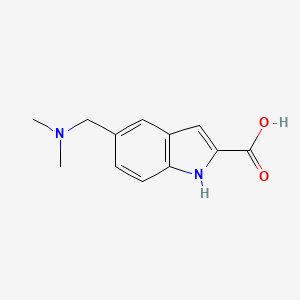
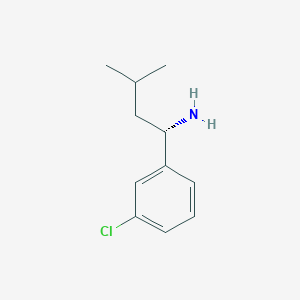

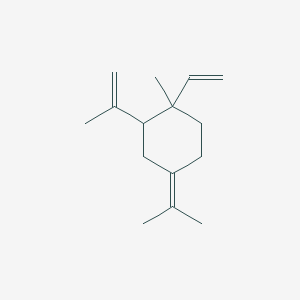
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
